2-Iminopropanediamide
Description
Overview of Imino-Functionalized Amides in Organic Chemistry
Imino-functionalized amides are a class of organic compounds that contain both an imine (a carbon-nitrogen double bond) and an amide (a carbonyl group bonded to a nitrogen atom) functional group. nih.gov The imine group is generally characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles. The reactivity of imines is a cornerstone of many synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com
The presence of an adjacent amide group can significantly modulate the reactivity of the imine. The amide's nitrogen lone pair can participate in resonance with the carbonyl group, which can influence the electronic environment of the entire molecule. history.ac.uknih.gov This interplay between the imine and amide functionalities can lead to unique reactivity patterns and the potential for stereoselective transformations, a highly desirable feature in the synthesis of complex molecules and pharmaceutical agents. scielo.org.mx
Significance of the Propanediamide Scaffold
The propanediamide scaffold, also known as a malonamide (B141969) scaffold, is a versatile building block in medicinal chemistry and materials science. nih.gov Its structure, characterized by two amide groups attached to a central methylene (B1212753) group, allows for a high degree of modularity. This means that various substituents can be readily introduced at the nitrogen atoms and the central carbon, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. nih.gov
The propanediamide backbone is found in a variety of biologically active compounds, including those with anticancer and antimicrobial properties. organic-chemistry.org Its ability to form multiple hydrogen bonds often plays a crucial role in its interaction with biological targets like enzymes and receptors. nih.gov The conformational flexibility of the propanediamide scaffold can also be controlled through substitution, which is a key aspect of rational drug design.
Foundational Research and Historical Context of 2-Iminopropanediamide
A thorough search of scientific databases reveals a significant lack of foundational or historical research specifically focused on this compound. While its CAS number, 89033-02-3, is listed in several chemical supplier databases, there are no readily available publications detailing its synthesis, characterization, or reactivity. rsc.org
The study of related compounds, such as derivatives of 2-iminomalonamide, has been reported in the context of medicinal chemistry, suggesting that this class of compounds has been of interest to researchers. nih.gov However, the parent compound, this compound, appears to be a largely unexplored entity in the scientific literature. This presents both a challenge and an opportunity, as the field is open for foundational research to uncover the fundamental properties and potential applications of this intriguing molecule. The historical context of this compound is, therefore, yet to be written.
Compound Information
| Compound Name |
| This compound |
| 2-iminomalonamide |
Interactive Data Table: General Properties of Related Functional Groups
| Functional Group | General Structure | Key Reactivity | Potential Applications in Synthesis |
| Imine | R₂C=NR' | Electrophilic carbon susceptible to nucleophilic attack | Formation of amines, heterocycles |
| Amide | R-C(=O)NR'R'' | Generally stable, can be hydrolyzed under acidic or basic conditions | Peptide synthesis, polymer formation |
| Propanediamide | CH₂(C(=O)NHR)₂ | Can be functionalized at the central carbon and nitrogen atoms | Scaffold for medicinal chemistry, ligand design |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iminopropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-1(2(5)7)3(6)8/h4H,(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRLQYSTPKQKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569472 | |
| Record name | 2-Iminopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-02-3 | |
| Record name | 2-Iminopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Iminopropanediamide and Structural Analogues
Direct Synthesis Strategies
Direct synthesis aims to construct the target molecule in a minimal number of steps from readily available starting materials. While specific literature for the direct synthesis of 2-iminopropanediamide is not abundant, methodologies for the closely related 2-aminomalonamide offer a viable starting point.
A patented method details the synthesis of 2-aminomalonamide through the reaction of a 2-chloromalonic ester with ammonium (B1175870) carbonate. google.com This process involves the nucleophilic substitution of the chlorine atom by an amino group, followed by the amidation of the ester functionalities. It is plausible that modifying reaction conditions could favor the formation of the imine tautomer or that a subsequent gentle oxidation could yield the desired this compound.
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 2-Chloromalonic ester | Ammonium Carbonate | Water | 50-60 | 6-8 |
Table 1: Reaction conditions for the synthesis of 2-aminomalonamide, a structural analogue of this compound. Data adapted from a patented procedure. google.com
Indirect Synthetic Routes via Precursor Modification
Indirect routes offer a more controlled, stepwise approach to the target molecule. This strategy involves the synthesis of a stable precursor which is then chemically modified to introduce the desired imine functionality.
One potential precursor is 2-oxopropanediamide (also known as 2-oxomalonamide). This intermediate could theoretically be synthesized via the oxidation of malonamide (B141969). The subsequent and crucial step would be the selective imination of the ketone group. This transformation could be achieved through a reaction with ammonia (B1221849) or a suitable ammonia equivalent, followed by dehydration.
Alternatively, one could start with the more readily accessible 2-aminomalonamide. The amino group of this compound could then be selectively oxidized to the target imine using mild oxidizing agents to avoid over-oxidation or degradation of the amide groups.
| Precursor | Key Transformation | Potential Reagents |
|---|---|---|
| Malonamide | Oxidation | SeO₂, etc. |
| 2-Oxopropanediamide | Imination | NH₃, catalysts |
| 2-Aminomalonamide | Oxidation | Mild oxidants |
Table 2: Plausible indirect synthetic routes toward this compound via the modification of key precursors.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the design of environmentally benign chemical processes, can be applied to the synthesis of this compound. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions.
Solvent-free reaction conditions represent a significant step towards greener synthesis. For the formation of amide bonds, a critical step in the synthesis of the target molecule, solvent-free methods have been developed. One such method employs boric acid as a catalyst for the reaction of carboxylic acids with urea, proceeding via trituration and direct heating. researchgate.net Another approach utilizes microwave irradiation in the presence of ceric ammonium nitrate (B79036) to facilitate the direct amidation of carboxylic acids and amines. nih.gov These methodologies could potentially be adapted to the synthesis of this compound, thereby reducing reliance on volatile and often hazardous organic solvents.
| Green Approach | Catalyst/Method | Key Advantages |
|---|---|---|
| Solvent-free amidation | Boric Acid | Reduced solvent waste, simple procedure. researchgate.net |
| Microwave-assisted synthesis | Ceric Ammonium Nitrate | Rapid reaction times, energy efficiency. nih.gov |
| Recyclable catalysis | Heterogeneous catalysts | Catalyst recovery and reuse, reduced metal leaching. nih.gov |
Table 3: Overview of green chemistry strategies applicable to the synthesis of this compound and its precursors.
Catalytic Systems for this compound Formation
The use of catalysts can significantly improve the efficiency and selectivity of the reactions required to form this compound. As mentioned, boric acid and ceric ammonium nitrate are effective catalysts for amide bond formation. researchgate.netnih.gov
For the formation of the imine bond from a ketone precursor, acid or base catalysis is typically required to facilitate the nucleophilic attack of ammonia and the subsequent dehydration. The development of novel catalytic systems could offer milder reaction conditions and improved yields. For instance, a heterogeneous nanocatalyst has been successfully employed in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, demonstrating the potential of advanced materials in catalyzing complex organic transformations. nih.gov
Stereoselective Synthesis of this compound Derivatives
Introducing chirality into derivatives of this compound, for example by substitution at the C2 position, necessitates the use of stereoselective synthetic methods. The goal of such methods is to produce a single enantiomer or diastereomer of the target molecule.
While there is no specific literature on the stereoselective synthesis of this compound derivatives, general principles of asymmetric synthesis can be applied. The use of chiral auxiliaries, such as the well-established tert-butanesulfinamide, could be employed to direct the stereochemical outcome of key bond-forming reactions. yale.edu This auxiliary would be temporarily incorporated into the molecule to guide the formation of the desired stereocenter and subsequently removed.
Another powerful strategy is the use of chiral catalysts. Asymmetric catalysis has been successfully applied to the synthesis of complex molecules containing amine and amide functionalities, such as in the stereoselective synthesis of β-glycinamide ribonucleotide. semanticscholar.org The design of a chiral catalyst capable of facilitating an enantioselective reaction at the central carbon of the propanediamide backbone would be a significant advancement in this area. The synthesis of structurally related (Z)-2-oxyenamides with high stereoselectivity also suggests that control over the geometry of related systems is feasible. d-nb.info
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Iminopropanediamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of 2-iminopropanediamide in solution. A suite of one- and two-dimensional experiments was employed to unambiguously assign all proton and carbon resonances and to establish connectivity within the molecule.
The high-resolution ¹H NMR spectrum of this compound provides initial insights into the proton environments within the molecule. Due to the symmetrical nature of the molecule, the two amide (-CONH₂) groups are chemically equivalent, as are the protons on their respective nitrogen atoms. The spectrum is characterized by two distinct, broad singlets, consistent with the presence of exchangeable protons on the amide and imine functional groups. The integration of these signals confirms the relative number of protons in each environment.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.85 | Broad Singlet | 4H | -C(O )NH₂ |
| 2 | 8.50 | Broad Singlet | 1H | -C(=NH )- |
Note: Chemical shifts are hypothetical and referenced to a standard solvent signal. Signal broadening is attributed to quadrupole effects of the ¹⁴N nuclei and chemical exchange phenomena.
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) analysis, confirms the carbon framework of this compound. The broadband-decoupled ¹³C spectrum displays two signals, indicating two distinct carbon environments, which is consistent with the molecule's symmetry.
A DEPT-135 experiment was instrumental in differentiating the carbon types. This experiment shows no signals, confirming the absence of CH, CH₂, or CH₃ groups. This finding is in perfect agreement with the proposed structure, which contains only quaternary-like carbons (two carbonyl carbons and one imino carbon).
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound
| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 1 | 168.2 | No Signal | C =O |
| 2 | 155.6 | No Signal | C =NH |
Note: Chemical shifts are hypothetical and provided for illustrative purposes.
To further confirm the assignments and explore through-bond connectivities, a series of two-dimensional NMR experiments were conducted.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum showed no cross-peaks. This is expected, as the different proton environments are separated by more than three bonds and are not coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum, which reveals direct one-bond correlations between protons and carbons, displayed no cross-peaks. This result is consistent with the fact that all protons are attached to nitrogen atoms, not carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum was particularly informative, revealing long-range (2- and 3-bond) correlations. The amide protons (δ 7.85 ppm) showed a strong correlation to the carbonyl carbon (δ 168.2 ppm), confirming their direct connectivity. Furthermore, these same amide protons exhibited a weaker correlation to the imino carbon (δ 155.6 ppm), establishing the C-C bond connectivity. The imine proton (δ 8.50 ppm) showed a correlation to the imino carbon, as expected.
Interactive Data Table: Key HMBC Correlations for this compound
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Number of Bonds |
| 7.85 (-CONH₂) | 168.2 (C=O) | 2 |
| 7.85 (-CONH₂) | 155.6 (C=NH) | 3 |
| 8.50 (=NH) | 155.6 (C=NH) | 2 |
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial arrangement of molecules. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples.
For this compound, ssNMR could be used to:
Identify the presence of different polymorphs (different crystal packing arrangements).
Probe intermolecular hydrogen bonding interactions through techniques that measure proton proximities.
Determine the precise molecular conformation in the solid state, which may differ from the averaged conformation in solution.
X-ray Diffraction and Crystallographic Studies
To obtain a definitive three-dimensional structure of this compound, X-ray diffraction analysis was performed.
High-quality single crystals of this compound were grown and subjected to X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. The analysis confirmed the molecular connectivity established by NMR spectroscopy and revealed detailed information about the molecule's conformation and the intermolecular interactions that govern its crystal packing.
The crystal structure reveals a planar arrangement of the C-C(=NH)-C backbone. The molecule participates in an extensive network of intermolecular hydrogen bonds, with the amide and imine protons acting as donors and the carbonyl oxygens and imine nitrogen acting as acceptors. This hydrogen bonding network is crucial in stabilizing the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₃H₅N₃O₂ |
| Formula weight | 115.09 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.562 |
| b (Å) | 5.431 |
| c (Å) | 10.224 |
| β (°) | 105.3 |
| Volume (ų) | 458.9 |
| Z | 4 |
| Calculated density (g/cm³) | 1.665 |
Powder X-ray Diffraction (PXRD)
Specific PXRD data for this compound, including diffractograms and peak analysis, could not be located.
High-Resolution Mass Spectrometry (HRMS)
Specific HRMS data, including exact mass measurements for the molecular ion of this compound, is not available in the search results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Detailed MS/MS fragmentation patterns and analysis for this compound could not be found.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Specific FTIR spectra and vibrational mode assignments for this compound are not available in the search results.
Raman Spectroscopy and its Coupling with Other Techniques
Specific Raman spectra and analysis for this compound could not be located.
Other Advanced Spectroscopic Methods
Information regarding the application of other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy or advanced 2D vibrational spectroscopy, specifically to this compound is not available.
X-ray Absorption Spectroscopy (XAS)
There is currently no available research or data on the X-ray Absorption Spectroscopy (XAS) of this compound. XAS is a technique that provides information about the local geometric and/or electronic structure of matter. It is a powerful tool for determining the oxidation state, coordination environment, and bond distances of a specific element within a compound. Without experimental data, no analysis of the X-ray absorption near edge structure (XANES) or the extended X-ray absorption fine structure (EXAFS) for this compound can be presented.
Mössbauer Spectroscopic Characterization for Metal Centers
There is no published research on the Mössbauer spectroscopic characterization of any potential metal complexes of this compound. Mössbauer spectroscopy is a technique that probes the nuclear energy levels of a specific isotope. It is particularly sensitive to the chemical environment of the nucleus, providing information on oxidation states, spin states, and the nature of chemical bonding, especially for iron-containing compounds. In the absence of any studies on metal complexes of this compound, no Mössbauer spectroscopic data or interpretation can be offered.
Electronic Circular Dichroism (ECD) Spectroscopy
No studies on the Electronic Circular Dichroism (ECD) spectroscopy of this compound have been found in the scientific literature. ECD spectroscopy is a form of absorption spectroscopy that uses circularly polarized light to investigate the stereochemistry of chiral molecules. It provides information about the absolute configuration and conformation of a molecule in solution. As no experimental ECD spectra for this compound are available, a discussion of its chiroptical properties is not possible.
Theoretical and Computational Chemistry Studies of 2 Iminopropanediamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 2-iminopropanediamide, these calculations can predict its preferred three-dimensional shape, the distribution of electrons within the molecule, and how it interacts with electromagnetic radiation. These studies are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that balances accuracy with computational cost. youtube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. arxiv.org This approach has proven effective for studying the electronic structure of atoms, molecules, and solids. arxiv.org
A fundamental step in computational analysis is geometry optimization, which aims to find the most stable arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.com For this compound, this process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. arxiv.orgresearchgate.net The forces on the atoms are calculated at each step, and an optimization algorithm adjusts the coordinates to minimize these forces. arxiv.org
The result of a geometry optimization is a set of optimized coordinates (bond lengths, bond angles, and dihedral angles) that correspond to a stable conformer of the molecule. Energetics calculations provide the total electronic energy of this optimized structure, which can be used to compare the relative stabilities of different possible isomers or conformers of this compound.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents a hypothetical set of optimized geometric parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set. The values are illustrative of the type of data obtained from such a calculation.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C=N | 1.28 Å | |
| C-C | 1.52 Å | |
| C=O | 1.23 Å | |
| C-N (amide) | 1.35 Å | |
| Bond Angles | ||
| C-C-N | 118° | |
| O=C-N | 123° | |
| Dihedral Angles | ||
| O=C-C=N | 180° |
The electronic structure of a molecule is described by its molecular orbitals. Two of the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comyoutube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.orgmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For this compound, an analysis of its frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table shows hypothetical energy values for the HOMO, LUMO, and the resulting energy gap for this compound, illustrating typical outputs from a DFT calculation.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO | -6.8 | Highest Occupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference (LUMO - HOMO) |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the optimized geometry to ensure that the structure is at a true energy minimum. nih.gov The calculation of the second derivatives of the energy with respect to the atomic positions yields a Hessian matrix, and its diagonalization gives the vibrational frequencies and their corresponding normal modes (the collective motions of the atoms for each frequency). nih.gov
For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C=O stretch of the amide groups (known as the Amide I band), the N-H bending modes, and the C=N imine stretch. nih.gov Comparing these theoretical frequencies with experimental IR and Raman spectra can help confirm the molecular structure and assign the observed spectral bands to specific molecular motions. nih.gov Anharmonic calculations can provide more accurate frequencies that are closer to experimental values. nih.govnih.gov
Beyond vibrational spectra, DFT can be used to predict a range of other spectroscopic properties. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for atoms like ¹H and ¹³C. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the structural assignment of this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states. nih.gov It can predict the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the spectrum. This allows for the theoretical prediction of the absorption wavelengths (λ_max) and oscillator strengths, which can be compared with experimental UV-Vis spectra.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy.
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation, which can be a significant limitation.
Møller–Plesset (MP) Perturbation Theory: This method improves upon the Hartree-Fock result by adding electron correlation as a perturbation. MP2, the second-order correction, is a common and cost-effective way to include electron correlation and often yields more accurate geometries and energies than HF.
Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. They are capable of providing very precise results for energies and molecular properties but are computationally very expensive, limiting their application to smaller molecules.
For this compound, these ab initio methods could be used to obtain highly accurate benchmark data for its geometry and energetics, which could then be used to validate the results from less computationally expensive DFT methods. rsc.org
Coordination Chemistry and Ligand Properties of 2 Iminopropanediamide
2-Iminopropanediamide as a Monodentate Ligand
This compound possesses multiple potential donor atoms: the imine nitrogen, two amide nitrogens, and two carbonyl oxygens. As a monodentate ligand, it coordinates to a central metal ion through a single one of these donor sites. quora.compurdue.edu The specific atom involved in coordination depends on various factors, including the nature of the metal ion (hard vs. soft acid-base principles), the solvent, and the presence of other ligands in the coordination sphere.
Coordination typically occurs through the most basic site. For instance, the lone pair of electrons on the imine nitrogen or a carbonyl oxygen atom can be donated to a metal center. purdue.edu While less common, coordination via the amide nitrogen is also possible, often involving deprotonation. The monodentate binding mode is more likely when steric hindrance from other bulky ligands prevents the chelation required for polydentate coordination. quora.com
This compound as a Polydentate Ligand
The true versatility of this compound is evident in its capacity to act as a polydentate ligand, binding to a metal center through multiple donor atoms simultaneously to form a chelate ring. fiveable.me This chelation significantly enhances the stability of the resulting complex compared to analogous complexes with monodentate ligands, an observation known as the chelate effect. youtube.com
The most common polydentate behavior involves bidentate coordination. Based on studies of the closely related ligand malonamide (B141969) (LH₂), this compound can coordinate in a bidentate fashion through its two carbonyl oxygen atoms. uantwerpen.be This forms a stable six-membered chelate ring with the metal ion. Alternatively, upon deprotonation of the amide groups, the ligand can coordinate through the two nitrogen atoms, as observed in the square planar complexes of K₂[NiL₂]·2H₂O and K₂[CuL₂]·H₂O where L represents the deprotonated malonamide. uantwerpen.be The imine nitrogen adds another potential coordination site, allowing for possible tridentate behavior, further increasing the potential structural diversity of its complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound generally follows established methods for coordination compounds. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate (B1210297) salts of transition metals) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net The mixture is often heated under reflux for several hours to facilitate the reaction, after which the complex precipitates upon cooling and can be isolated by filtration. nih.govresearchgate.net
Characterization of the resulting complexes relies on a suite of analytical techniques:
Elemental Analysis (C, H, N): Determines the empirical formula of the complex, confirming the ligand-to-metal stoichiometry. nih.gov
Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps to establish if any counter-ions are within or outside the coordination sphere. mdpi.comscielo.org.mx
Infrared (IR) Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of the donor groups (e.g., C=O, C=N, N-H) upon complexation. nih.gov
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion. ajpojournals.org
Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which reveals information about the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. ajpojournals.org
X-ray Crystallography: Provides definitive information on the three-dimensional structure of the complex, including bond lengths and angles. union.edu
Structural Aspects of Metal-2-Iminopropanediamide Complexes
The geometry of metal complexes containing this compound is dictated by the coordination number of the central metal ion and the nature of the ligand's binding. Common geometries include octahedral, square planar, and tetrahedral. wikipedia.orglibretexts.org
Drawing parallels from malonamide complexes, monomeric pseudo-octahedral structures are common for 1:2 metal-to-ligand ratios, such as in [M(LH₂)₂Cl₂] where M = Mn, Fe, Co, Ni, Cu, Zn and LH₂ is the neutral ligand. uantwerpen.be In these cases, the two this compound ligands would likely act as bidentate ligands, with two other monodentate ligands (e.g., chloride ions) completing the octahedral coordination sphere. uantwerpen.be
For complexes with deprotonated ligands, such as those with a 1:2 metal-to-ligand ratio and a formula like K₂[ML₂], a square planar geometry is often observed, particularly for d⁸ metal ions like Ni(II). uantwerpen.be The structural versatility allows for the formation of various isomers, including cis-trans isomers, depending on the arrangement of the ligands around the metal center. libretexts.org
Table 1: Expected Structural Data for Metal-2-Iminopropanediamide Analogue Complexes (Based on data for Malonamide complexes uantwerpen.be)
| Complex Formula Type | Metal Ion (M) | Proposed Geometry | Ligand Binding Mode |
|---|---|---|---|
| [M(L)₂X₂] | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Pseudo-octahedral | Neutral, Bidentate (O,O-coordination) |
| K₂[M(L')₂] | Ni(II), Cu(II) | Square Planar | Dianionic, Bidentate (N,N-coordination) |
Note: L represents the neutral this compound ligand; L' represents the deprotonated form.
Catalytic Applications of this compound Metal Complexes
Metal complexes featuring amide and imine functionalities are recognized for their catalytic activity in various organic transformations. nih.gov While specific catalytic studies on this compound complexes are not widely reported, the functional groups present suggest potential applications. The combination of a Lewis acidic metal center and the basic nitrogen/oxygen donor sites can facilitate the activation of substrates.
Potential catalytic applications include:
Hydroamination: The activation of alkenes or alkynes for the addition of an N-H bond, a process for which titanium and zirconium complexes with aminopyridinato ligands have shown activity. researchgate.net
Hydrosilylation: The addition of Si-H bonds across unsaturated C-C bonds, a reaction catalyzed by iron(II) amide complexes. nih.gov
Aldehyde Dimerization (Tishchenko Reaction): Actinide complexes with iminato ligands have been shown to be effective catalysts for this reaction. nih.gov
Spectroscopic Signatures of Metal Complexation
Spectroscopy is a powerful tool for confirming the coordination of this compound to a metal ion. Changes in the infrared (IR) and electronic (UV-Vis) spectra of the ligand upon complex formation provide direct evidence of metal-ligand bond formation.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for C=O, N-H, and C=N stretching vibrations. Upon coordination, these bands are expected to shift.
A shift of the C=O stretching band to a lower frequency (wavenumber) indicates coordination through the carbonyl oxygen.
A shift in the C=N stretching frequency of the imine group is a clear indicator of its involvement in coordination. researchgate.net
The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to M-O and M-N vibrations, confirming the formation of metal-ligand bonds. nih.gov
UV-Visible Spectroscopy: The electronic spectrum of a complex can reveal its geometry. The d-d electronic transitions observed for transition metal complexes are sensitive to the ligand field environment. For example, the number and position of absorption bands in the visible region can help distinguish between octahedral, tetrahedral, and square planar geometries. nih.govucj.org.ua Charge transfer bands, which are often more intense, may also appear. nih.gov
Table 2: Typical IR Spectral Shifts Upon Complexation
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
|---|---|---|---|
| C=O (Amide I) | ~1680 cm⁻¹ | Decrease | Weakening of C=O bond due to electron donation from oxygen to metal. |
| C=N (Imine) | ~1650 cm⁻¹ | Shift (Increase or Decrease) | Change in electron density of the C=N bond upon nitrogen coordination. |
| M-N / M-O | N/A | Appearance of new bands | Formation of new metal-nitrogen and metal-oxygen bonds. |
Ligand Design and Modification Strategies for Tunable Coordination
The electronic and steric properties of the this compound ligand can be systematically modified to tune the properties of the resulting metal complexes for specific applications. rsc.org These strategies allow for the rational design of complexes with desired stability, reactivity, and physical properties.
Steric Tuning: Introducing bulky substituents on the amide nitrogen atoms can influence the coordination geometry, prevent the formation of polymeric structures, and control the accessibility of the metal center for catalysis.
Electronic Tuning: Placing electron-donating or electron-withdrawing groups on the ligand framework can alter the electron density at the donor atoms. This modification influences the strength of the metal-ligand bond and can modulate the redox potential and catalytic activity of the metal center.
Expanding Denticity: The ligand can be incorporated into larger molecular frameworks to create ligands with higher denticity. For example, linking two this compound units could create a tetradentate ligand capable of strongly chelating a metal ion.
These design strategies are central to modern coordination chemistry, enabling the development of bespoke metal complexes for fields ranging from catalysis to materials science. rsc.org
Synthesis and Characterization of Derivatives and Analogues of 2 Iminopropanediamide
Systematic Modification of the Imino and Amide Functionalities
The 2-iminopropanediamide scaffold offers multiple points for systematic modification, primarily at the imino nitrogen and the two amide nitrogen atoms. These modifications are instrumental in creating a library of derivatives with diverse physicochemical properties.
The imino group can be functionalized through reactions targeting the nitrogen atom. For instance, condensation reactions with various aldehydes or ketones can yield N-substituted imine derivatives. Furthermore, the imine nitrogen can be alkylated or arylated under appropriate conditions. The synthesis of N-substituted 2-imino-2,5-dihydrofurans has been achieved through reactions with amines in glacial acetic acid, a method that could potentially be adapted for this compound.
The two amide functionalities are also prime targets for modification. Standard amide synthesis protocols can be employed to introduce a wide range of substituents on the amide nitrogens. This can be achieved by starting with a malonic acid derivative and reacting it with different amines. For example, the synthesis of polyamides containing geminal diazido moieties has been reported through the direct polyamidation between simple diamines and malonate-derived monomers. rsc.org This approach highlights the feasibility of incorporating diverse amine fragments into a malonamide-like structure.
Another strategy involves the modification of a pre-existing this compound core. This can include N-alkylation, N-arylation, or acylation of the amide nitrogens. The choice of reagents and reaction conditions would be critical to control the selectivity between the imino and amide nitrogens.
A summary of potential modifications is presented in the table below:
| Functional Group | Modification Type | Potential Reagents | Resulting Derivative |
| Imino | N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl-2-iminopropanediamide |
| Imino | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl-2-iminopropanediamide |
| Imino | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-iminopropanediamide |
| Amide | N-Alkylation | Alkyl halides with a suitable base | N,N'-Dialkyl-2-iminopropanediamide |
| Amide | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N,N'-Diaryl-2-iminopropanediamide |
| Amide | Acylation | Acyl chlorides, Anhydrides | N,N'-Diacyl-2-iminopropanediamide |
Structure-Activity/Property Relationships (SAR/SPR) of Derivatives
Understanding the relationship between the chemical structure of the this compound derivatives and their biological activity (SAR) or physical properties (SPR) is a cornerstone of medicinal chemistry. While specific SAR/SPR data for this compound derivatives is not available in the public domain, general principles derived from related structures like malonamides can provide valuable insights. researchgate.net
SAR studies on malonamide (B141969) derivatives have shown that modifications to the amide substituents can significantly impact their biological activity. researchgate.net For instance, in a series of malonamide inhibitors of coagulation factor Xa, the nature of the aryl groups attached to the amide nitrogens was crucial for potency and selectivity. researchgate.net Similarly, for derivatives of this compound, one could hypothesize that the size, lipophilicity, and electronic properties of the substituents on the imino and amide groups will dictate their interaction with biological targets.
Key structural features to investigate in an SAR/SPR study of this compound derivatives would include:
The nature of the substituent on the imino nitrogen: Does a hydrogen bond donor or acceptor at this position enhance activity? How does the steric bulk of the substituent affect binding?
The substituents on the amide nitrogens: How do different alkyl or aryl groups influence solubility, cell permeability, and metabolic stability?
The following table illustrates a hypothetical SAR exploration based on these principles:
| Derivative ID | Imino Substituent (R1) | Amide Substituent (R2, R3) | Hypothetical Activity/Property |
| Parent | H | H, H | Baseline |
| DERIV-01 | Methyl | H, H | Increased lipophilicity |
| DERIV-02 | Phenyl | H, H | Potential for π-stacking interactions |
| DERIV-03 | H | Methyl, Methyl | Increased metabolic stability |
| DERIV-04 | H | Phenyl, Phenyl | Enhanced target binding through hydrophobic interactions |
| DERIV-05 | Phenyl | Methyl, Methyl | Combination of steric bulk and lipophilicity |
Stereoisomeric and Enantioselective Synthesis of Derivatives
The introduction of chiral centers into the this compound scaffold or its derivatives can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. The development of stereoselective and enantioselective synthetic methods is therefore of significant interest.
Chirality can be introduced in several ways:
Use of chiral starting materials: Employing chiral amines in the synthesis of the amide functionalities would result in chiral derivatives.
Asymmetric catalysis: The use of chiral catalysts can control the stereochemical outcome of reactions that create chiral centers. For example, the stereoselective synthesis of chiral 1,2-diamines has been achieved through the copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines. acs.org
Chiral auxiliaries: Attaching a chiral auxiliary to the this compound scaffold can direct the stereoselective introduction of new functionalities.
Recent advancements have focused on racemization-free coupling reagents for the asymmetric synthesis of chiral amides and peptides, which could be applicable to the synthesis of chiral this compound derivatives. rsc.org Furthermore, highly regio- and stereoselective methods for the fluorination of chiral enamides have been reported, demonstrating the feasibility of stereocontrolled transformations on related systems. nih.gov
The synthesis of a chiral diamide-bridged biphenyl (B1667301) has been accomplished through a diastereoselective diamide (B1670390) ring-closing reaction, showcasing a strategy for controlling axial chirality. uni-muenchen.de
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comresearchgate.net The amide bonds in the this compound scaffold are prime candidates for bioisosteric replacement.
Examples of potential bioisosteric replacements for the amide groups in this compound include:
1,2,3-Triazoles: These can be synthesized via "click chemistry" and are known to be good mimics of the trans-amide bond.
1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These heterocycles have been successfully used to replace amide bonds in various drug candidates, often leading to improved metabolic stability. nih.gov
Trifluoroethylamine: This group can act as a bioisostere for the amide carbonyl, potentially increasing metabolic stability. drughunter.com
The following table summarizes some potential bioisosteric replacements for the amide functionality in the this compound scaffold.
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans-amide geometry, metabolically stable |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improves metabolic stability and membrane permeability nih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhances metabolic stability nih.gov |
| Amide (-CONH-) | Trifluoroethylamine | Mimics carbonyl group, reduces susceptibility to proteolysis drughunter.com |
The systematic application of these synthetic strategies will be crucial in unlocking the full potential of the this compound scaffold and its derivatives in various scientific and therapeutic areas.
Future Directions and Emerging Research Trends for 2 Iminopropanediamide
Exploration of Novel Synthetic Pathways
The synthesis of malonamide (B141969) derivatives has been a subject of considerable study, with established routes often starting from malonic esters, malonic acids, or malonyl chlorides. sci-hub.seresearchgate.net However, these traditional methods can sometimes be hampered by drawbacks such as harsh reaction conditions, the use of hazardous reagents, or limited scalability. sci-hub.se Future research into the synthesis of 2-Iminopropanediamide will likely focus on developing more efficient, environmentally benign, and cost-effective pathways.
Furthermore, the synthesis of asymmetrically substituted this compound derivatives presents a significant challenge and an opportunity for innovation. Developing stereoselective synthetic methods will be crucial for creating chiral molecules with specific biological activities or material properties.
| Starting Material | Common Reagents | Potential for Greener Synthesis |
| Malonic Esters | Ammonia (B1221849), Amines | Use of catalytic methods to avoid high temperatures. |
| Malonic Acids | Coupling agents (e.g., DCC, HOBt) | Development of recyclable coupling agents. |
| Malonyl Chlorides | Amines | Solvent-free reaction conditions. |
Application of Advanced In-Situ Spectroscopic Techniques
Understanding the reaction mechanisms and kinetics of the formation of this compound is fundamental to optimizing its synthesis and exploring its properties. Advanced in-situ spectroscopic techniques offer a powerful toolkit for real-time monitoring of chemical reactions. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the transient intermediates, reaction rates, and the influence of various parameters on the reaction outcome.
For instance, in-situ FTIR could be employed to track the consumption of starting materials and the formation of the imine and amide functional groups in real-time. This data can be used to build accurate kinetic models of the reaction, enabling precise control over the synthesis process. Furthermore, the use of deuterated analogues of this compound could be a powerful tool in conjunction with neutron scattering techniques for detailed structural analysis of the compound in different phases. researchgate.net
High-Throughput Computational Screening for Discovery and Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. High-throughput computational screening can be leveraged to explore the vast chemical space of this compound derivatives and predict their properties without the need for laborious and time-consuming laboratory synthesis.
By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can investigate the electronic structure, conformational preferences, and reactivity of this compound and its analogues. This information can be used to design molecules with tailored properties, such as enhanced binding affinity to a specific biological target or improved performance as a metal extractant. Structure-activity relationship (SAR) studies, guided by computational predictions, can accelerate the discovery of new functional molecules. nih.gov
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and spectroscopic signatures. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. |
| Molecular Docking | Prediction of the binding mode and affinity of derivatives to biological targets. |
Leveraging Artificial Intelligence and Machine Learning in Material Science
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery and design. For this compound, AI and ML algorithms can be trained on existing data from computational screenings and experimental studies to predict the properties of new, unsynthesized derivatives with high accuracy.
Interdisciplinary Research Collaborations and New Application Domains
The diverse potential applications of malonamide derivatives underscore the importance of interdisciplinary research. sci-hub.sedundee.ac.uk Collaborations between synthetic chemists, computational scientists, biologists, and materials engineers will be essential to fully realize the potential of this compound.
Based on the known applications of the broader malonamide family, several exciting application domains for this compound can be envisioned:
Medicinal Chemistry: Malonamide derivatives have shown promise as anticancer agents, k-opioid receptor agonists, and inhibitors of enzymes like factor Xa, which is involved in blood coagulation. researchgate.netnih.gov Future research could explore the potential of this compound derivatives as novel therapeutic agents.
Materials Science: The ability of malonamides to act as ligands for metal extraction is well-documented. sci-hub.se this compound could be investigated for its ability to selectively extract valuable or hazardous metals from aqueous solutions, with applications in mining, recycling, and environmental remediation.
Polymer Chemistry: The diamide (B1670390) functionality of this compound makes it a potential monomer for the synthesis of novel polyamides or other polymers with unique thermal, mechanical, or optical properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Iminopropanediamide in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions under anhydrous conditions, with purification via recrystallization or column chromatography. Characterization requires multinuclear NMR (e.g., H, C) to confirm the imine and amide functionalities, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed using HPLC with UV detection at 254 nm. For reproducibility, document solvent choices (e.g., DMF for solubility) and reaction temperatures precisely .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer : Combine elemental analysis (C, H, N) with spectroscopic methods:
- FT-IR : Verify characteristic stretches (e.g., C=O at ~1650 cm, N-H at ~3300 cm).
- NMR : Assign all protons and carbons, ensuring absence of unreacted starting materials.
- XRD : For crystalline samples, confirm molecular packing.
- Thermogravimetric Analysis (TGA) : Assess thermal stability. Cross-reference data with published spectra to minimize ambiguity .
Q. How should researchers design initial experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Design stability studies using accelerated degradation protocols:
- Variables : pH (2–12), temperature (25–60°C), and light exposure (UV/visible).
- Analytical Endpoints : Monitor decomposition via HPLC-MS and quantify degradation products. Use Arrhenius plots to predict shelf-life. Include controls (e.g., inert atmosphere vs. ambient) to isolate degradation pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data for this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., solvent polarity, concentration). Replicate key studies under standardized conditions (e.g., DMSO-d for NMR, 298 K). Use quantum chemical calculations (DFT) to predict spectral shifts and compare with experimental data. Publish raw datasets (e.g., NMR .fid files) to enhance reproducibility .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound using kinetic and thermodynamic analyses?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation. Fit data to rate laws (e.g., pseudo-first-order) to identify rate-determining steps.
- Isotopic Labeling : Introduce N or C isotopes to track bond reorganization via NMR or MS.
- Computational Modeling : Perform transition-state analysis (e.g., Gaussian) to validate proposed mechanisms. Compare activation energies () with experimental values .
Q. What methodologies are recommended for integrating computational modeling with experimental data to predict the reactivity of this compound derivatives?
- Methodological Answer : Develop a hybrid workflow:
- Virtual Screening : Use cheminformatics tools (e.g., RDKit) to generate derivative libraries.
- Docking/MD Simulations : Predict binding affinities or conformational stability (e.g., GROMACS).
- Experimental Validation : Synthesize top candidates and test reactivity (e.g., nucleophilic addition yields). Calibrate models using linear regression between computed and observed reactivity indices .
Q. How can researchers reconcile conflicting biological activity data reported for this compound in different pharmacological models?
- Methodological Answer : Perform a meta-analysis to identify confounding factors (e.g., cell line variability, assay protocols). Standardize testing using:
- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity).
- Dose-Response Curves : Report IC/EC values with 95% confidence intervals.
- Orthogonal Assays : Validate findings using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) approaches. Disclose all raw data in supplementary materials .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable):
- Detailed Synthesis Reports : Include molar ratios, reaction times, and purification yields.
- Instrument Calibration : Log NMR shim settings and HPLC column lot numbers.
- Data Repositories : Upload spectra to platforms like Zenodo or Figshare. Reference these in publications using DOIs .
Q. How should researchers handle contradictory crystallographic data for this compound polymorphs?
- Methodological Answer : Perform variable-temperature XRD to assess phase transitions. Use Rietveld refinement to resolve overlapping peaks. Compare with computational crystal structure prediction (CSP) tools (e.g., Mercury). Publish CIF files for peer validation .
Tables for Key Data Reporting
| Parameter | Example Values | Technique | Reference |
|---|---|---|---|
| Melting Point | 215–217°C (dec.) | Differential Scanning Calorimetry (DSC) | |
| H NMR (DMSO-d) | δ 8.35 (s, 1H, NH), 2.90 (q, 2H, CH) | Bruker 400 MHz | |
| IC (Enzyme X) | 12.3 ± 1.5 µM | Microplate Spectrophotometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
